5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused triazole and pyrimidine rings, which confer unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It is known that many compounds with similar structures act by binding to their target proteins, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in cell signaling .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-proliferative activities .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . The interaction between this compound and kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, it prevents the binding of natural substrates, thereby inhibiting enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to this compound results in immediate inhibition of target enzymes and rapid induction of apoptosis in cancer cells . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and persistent changes in gene expression . The compound’s effects on cellular function may diminish over extended periods due to adaptive cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction is carried out in dry toluene at 140°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method allows for the production of significant quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: This compound has similar structural features but with methoxy groups instead of methyl groups.
5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine: Another isomer with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit cAMP phosphodiesterase and its potential as an antimicrobial and anticancer agent distinguish it from other similar compounds.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZUAYXDJNFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295950 | |
Record name | 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7135-02-6 | |
Record name | 7135-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What can you tell me about the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine?
A1: The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals that the molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds []. These dimers are further arranged into layers within the crystal lattice due to π-stacking interactions between the aromatic rings of adjacent molecules []. This type of packing is common in organic crystals and contributes to the overall stability of the structure.
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